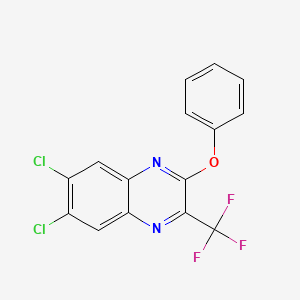

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

6,7-dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2F3N2O/c16-9-6-11-12(7-10(9)17)22-14(13(21-11)15(18,19)20)23-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIPCACOFIJQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dichloroquinoxaline with phenol and trifluoromethylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions.

Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

The compound has been investigated for its potential as an anticancer agent. It exhibits significant biological activity by inhibiting receptor tyrosine kinases (RTKs), which are critical in various cancers and autoimmune diseases. Specifically, it targets type III RTKs such as PDGFR (Platelet-Derived Growth Factor Receptor), FLT3 (Fms-like Tyrosine Kinase 3), and c-KIT, making it a candidate for cancer therapy .

2. Antimicrobial Activity:

Research indicates that 6,7-dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE), with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L . This makes it a potential lead compound for developing new antibiotics.

3. Chemical Synthesis:

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions with other aromatic compounds .

Case Studies

1. Anticancer Activity:

A study evaluating the effects of various quinoxaline derivatives found that this compound significantly reduced the viability of MCF-7 breast cancer cells at submicromolar concentrations. The mechanism involved down-regulation of anti-apoptotic proteins and induction of pro-apoptotic signals .

2. Antimicrobial Efficacy:

Another investigation highlighted the antimicrobial efficacy of this compound against a range of clinically relevant isolates, demonstrating its potential to prevent biofilm formation by S. aureus and E. faecalis more effectively than several other antibiotics . This study supports its use as a candidate for further development in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 6,7-dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline with analogous compounds:

Key Observations

Electronic Effects: The chlorine atoms at positions 6 and 7 in the target compound increase electron withdrawal, polarizing the quinoxaline ring and enhancing reactivity toward nucleophilic substitution . The trifluoromethyl group at position 3 improves lipophilicity and metabolic stability, a common strategy in drug design to enhance bioavailability .

Steric and Functional Group Influence: The phenoxy group at position 2 introduces steric hindrance, which may reduce rotational freedom and stabilize specific conformations. Pyridinyl substituents (e.g., in 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline) enable metal coordination, suggesting applications in catalysis or supramolecular chemistry .

Biological and Pharmacological Relevance: Trifluoromethyl-substituted quinoxalines, such as 2-chloro-3-(trifluoromethyl)quinoxaline, exhibit antimicrobial and anti-mycobacterial activity, highlighting the -CF₃ group’s role in target binding . 6,7-Dimethoxy-2-phenylquinoxaline lacks halogen substituents but demonstrates fluorescence properties, emphasizing how electron-donating groups (e.g., -OCH₃) modulate electronic transitions .

Biological Activity

6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline (CAS No. 478064-57-2) is a synthetic compound belonging to the quinoxaline family, characterized by its unique structural features that contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H7Cl2F3N2O |

| Molecular Weight | 359.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6,7-Dichloro-3-(trifluoromethyl)-2-quinoxalinyl phenyl ether |

The biological activity of this compound is primarily attributed to its ability to inhibit specific receptor tyrosine kinases (RTKs), particularly type III RTKs such as PDGFR (Platelet-Derived Growth Factor Receptor), FLT3 (Fms-like Tyrosine Kinase 3), and c-KIT. These kinases play crucial roles in cellular proliferation, differentiation, and survival, making them significant targets in cancer therapy and other proliferative diseases .

Inhibition of Receptor Tyrosine Kinases

The compound has demonstrated potent inhibitory effects on the activity of these kinases, which are implicated in various cancers and autoimmune diseases. By modulating the signaling pathways associated with these RTKs, this compound exhibits potential therapeutic benefits in treating conditions such as:

- Cancers : Particularly those associated with mutations in c-KIT and FLT3.

- Autoimmune Diseases : By down-regulating inflammatory responses mediated by PDGFR and CSF1R (Colony Stimulating Factor 1 Receptor) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has shown significant antiproliferative effects against various cancer cell lines under hypoxic conditions. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with HIF1α (Hypoxia-Inducible Factor 1-alpha) and BCL2 (B-cell lymphoma 2) pathways .

Antimicrobial Properties

In addition to its anticancer activity, this compound also exhibits antimicrobial properties. Research indicates that compounds within the quinoxaline class can possess antibacterial and antiparasitic activities. This is particularly relevant in the context of drug-resistant strains of pathogens .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluating the effects of various quinoxaline derivatives found that this compound significantly reduced the viability of MCF-7 breast cancer cells at submicromolar concentrations. The mechanism involved down-regulation of anti-apoptotic proteins and induction of pro-apoptotic signals .

- Antimicrobial Activity : Another investigation into the antimicrobial efficacy of quinoxaline derivatives demonstrated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for preparing 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline?

- Methodological Answer : A feasible approach involves sequential functionalization of the quinoxaline core. Start with 2,3-dichloroquinoxaline (DCQX) as a precursor, leveraging its reactive chlorine atoms at positions 2 and 3 for nucleophilic substitution. For trifluoromethylation, use phosphoryl chloride (POCl₃) under reflux conditions to introduce the CF₃ group at position 3, as demonstrated in analogous systems . The phenoxy group at position 2 can be introduced via Ullmann coupling or nucleophilic aromatic substitution with phenol derivatives under catalytic conditions (e.g., CuI/ligand systems). Optimize reaction parameters (temperature, solvent, catalyst loading) using factorial design to maximize yield .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions and assess electronic environments (e.g., downfield shifts for Cl and CF₃ groups). Mass spectrometry (HRMS) validates molecular weight, while UV/vis spectroscopy characterizes conjugation effects from the phenoxy and quinoxaline moieties . For crystallographic validation, employ X-ray diffraction to resolve ambiguities in regiochemistry, as seen in related quinoxaline derivatives .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or overlapping signals in NMR. Use 2D NMR techniques (COSY, NOESY) to assign proton-proton correlations and spatial arrangements. Cross-validate with X-ray crystallography , which provides unambiguous bond lengths and angles, as demonstrated for trifluoromethyl-substituted quinoxalines . If crystallization fails, DFT calculations can predict spectroscopic profiles and compare them with experimental data .

Q. What strategies optimize regioselectivity during electrophilic/nucleophilic substitutions on the quinoxaline core?

- Methodological Answer : The electron-withdrawing CF₃ and Cl groups direct substitutions to specific positions. For electrophilic attacks, meta-directing effects of Cl and CF₃ favor reactivity at position 5 or 7. For nucleophilic substitutions (e.g., phenoxy introduction), use polar aprotic solvents (DMF, DMSO) and Lewis acid catalysts (FeCl₃, Zn(OTf)₂) to enhance regiocontrol . Monitor progress via HPLC-MS to detect intermediates and adjust reaction conditions in real time.

Q. How can computational methods streamline reaction design for derivatives of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for proposed reaction pathways, identifying thermodynamically favorable routes. Use molecular docking to predict bioactivity if targeting pharmacological applications (e.g., anticancer agents) . Integrate machine learning with experimental data to model structure-activity relationships (SAR) and prioritize synthetic targets, as advocated in reaction design frameworks .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields?

- Methodological Answer : Implement response surface methodology (RSM) or Box-Behnken designs to systematically vary factors (temperature, stoichiometry, solvent ratio). Analyze interactions between variables using ANOVA, and validate predictions with confirmatory experiments. For high-throughput screening, employ DoE (Design of Experiments) software to minimize trial-and-error approaches .

Q. How to address inconsistencies in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (cell lines, concentration ranges) and validate purity via HPLC (>95%) . Compare results with structurally similar compounds (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline derivatives) to identify trends . Use meta-analysis to reconcile conflicting data, accounting for variables like solvent effects or incubation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.